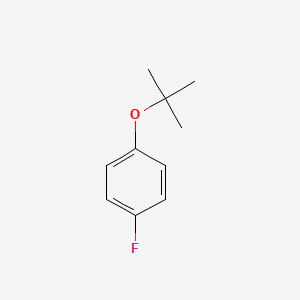

Benzene, 1-(1,1-dimethylethoxy)-4-fluoro-

Beschreibung

Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- is a para-substituted aromatic compound featuring a tert-butoxy group (1,1-dimethylethoxy) at position 1 and a fluorine atom at position 4. The tert-butoxy group is a bulky, electron-donating substituent via oxygen’s lone pairs, while fluorine exerts an electron-withdrawing inductive effect. This combination creates unique electronic and steric properties, influencing reactivity, solubility, and stability. Applications of such compounds often involve intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where fluorinated aromatic moieties enhance bioavailability and metabolic stability .

Eigenschaften

CAS-Nummer |

16222-41-6 |

|---|---|

Molekularformel |

C10H13FO |

Molekulargewicht |

168.21 g/mol |

IUPAC-Name |

1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C10H13FO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |

InChI-Schlüssel |

JFMCEYRRODNRTF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC1=CC=C(C=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-t-Butoxy-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of 1-t-Butoxy-4-fluorobenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also emphasizes the importance of safety measures due to the handling of reactive intermediates and solvents.

Analyse Chemischer Reaktionen

Types of Reactions: 1-t-Butoxy-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butoxy group directs incoming electrophiles to the ortho and para positions.

Oxidation Reactions: Oxidation of the tert-butoxy group can lead to the formation of corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the fluorine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used for reduction reactions.

Major Products:

Substitution: Products include ortho- and para-substituted derivatives.

Oxidation: Products include tert-butyl ketone or carboxylic acid derivatives.

Reduction: Products include the corresponding hydrocarbon.

Wissenschaftliche Forschungsanwendungen

1-t-Butoxy-4-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is used in the manufacture of specialty chemicals, including agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 1-t-Butoxy-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substitution with Methoxy Group: Benzene, 1-(1,1-dimethylethoxy)-4-methoxy- (CAS 15360-00-6)

- Structural Differences : Replacing fluorine with methoxy introduces a stronger electron-donating group (via resonance).

- Physical Properties : The methoxy analog exhibits calculated viscosity values ranging from 0.0018734 Pa·s at 299.55 K to 0.0001399 Pa·s at 524.35 K . Fluorine’s smaller size and electronegativity may reduce viscosity compared to methoxy, but direct data for the fluoro compound is unavailable.

- Electronic Effects : Methoxy activates the ring toward electrophilic substitution more strongly than tert-butoxy or fluorine, altering reaction pathways.

Substitution with Methyl Group: Benzene, 1-(1,1-dimethylethoxy)-4-methyl- (CAS 15359-98-5)

- Steric and Electronic Impact: Methyl is electron-donating inductively but lacks resonance effects.

- Lipophilicity : The methyl analog has a calculated logP of 3.172 , suggesting higher lipophilicity than the fluoro derivative, where fluorine’s electronegativity may lower logP.

Parent Compound: Benzene, (1,1-dimethylethoxy)- (CAS 6669-13-2)

- Baseline Properties : The absence of a para substituent simplifies the electronic environment. Mass spectral data for this compound (molecular weight 150 g/mol) provides a reference for fragmentation patterns .

- Reactivity : Adding fluorine para to tert-butoxy deactivates the ring toward electrophilic attack compared to the parent, as fluorine’s inductive effect outweighs tert-butoxy’s electron donation.

Fluorinated Derivatives: Benzene, 1-methyl-4-(1,1,2,2,2-pentafluoroethyl)- (C₉H₇F₅)

- Electron-Withdrawing Effects: The pentafluoroethyl group introduces extreme electronegativity, drastically reducing electron density on the ring compared to mono-fluoro substitution. This enhances stability against oxidation but complicates further functionalization .

Ethenyl-Substituted Analog: 4-t-Butoxystyrene (CAS 95418-58-9)

- Conjugation Effects: The ethenyl group enables polymerization and conjugation, unlike the non-conjugating fluorine. This difference is critical in materials science, where styrene derivatives are monomers for polymers .

Data Tables

Table 1: Key Physical Properties of Structural Analogs

Table 2: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Steric Bulk |

|---|---|---|---|

| 1,1-Dimethylethoxy | Weakly donating | Donating | High |

| Fluorine | Withdrawing | None (para) | Low |

| Methoxy | Withdrawing | Strong donating | Moderate |

| Methyl | Donating | None | Low |

Biologische Aktivität

Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- (CAS No. 16222-41-6) is an aromatic compound that exhibits unique chemical properties due to its structural components. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H15F |

| Molecular Weight | 182.24 g/mol |

| IUPAC Name | Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- |

| Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)F |

The presence of a fluoro substituent and a tert-butoxy group in the structure of Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- contributes to its unique reactivity and potential biological applications.

The biological activity of Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluoro group can enhance the lipophilicity of the compound, potentially increasing its permeability through cellular membranes and affecting its interaction with various enzymes and receptors.

Neuroprotective Effects

Research has indicated that certain benzene derivatives exhibit neuroprotective effects by modulating neurotransmitter systems. A comparative analysis found that compounds with similar alkoxy substitutions can influence dopaminergic and serotonergic pathways, suggesting potential applications in treating neurodegenerative diseases.

Toxicological Profile

The toxicological effects of Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- have not been extensively characterized. However, regulatory documents emphasize the importance of evaluating health effects such as acute toxicity, reproductive toxicity, and carcinogenicity for compounds within this chemical class .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzene, 1-(1,1-dimethylethoxy)-4-fluoro-, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| Benzene, 4-fluorobenzyl alcohol (CAS No. 16222-41-6) | Moderate cytotoxicity | Induces apoptosis in cancer cell lines |

| Benzene, 4-methoxy (CAS No. 16222-41-7) | Antioxidant properties | Protects against oxidative stress |

| Benzene, 2-hydroxy (CAS No. 16222-41-8) | Inhibits certain enzymes | Potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.